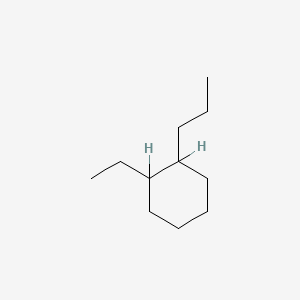

1-Ethyl-2-propylcyclohexane

Description

This compound belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). This compound can be biosynthesized from cyclohexane.

Structure

3D Structure

Properties

Molecular Formula |

C11H22 |

|---|---|

Molecular Weight |

154.29 g/mol |

IUPAC Name |

1-ethyl-2-propylcyclohexane |

InChI |

InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

NNNKGLVDUYFBHS-UHFFFAOYSA-N |

SMILES |

CCCC1CCCCC1CC |

Canonical SMILES |

CCCC1CCCCC1CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-2-propylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2-propylcyclohexane is a cycloalkane with the chemical formula C₁₁H₂₂.[1] It is a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with an ethyl group at the first position and a propyl group at the second.[1] This compound is of interest in various fields of chemical research due to its presence in complex hydrocarbon mixtures and its potential role as a human metabolite, having been observed in cancer metabolism.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

The properties of this compound are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | [1][3] |

| CAS Number | 62238-33-9 | [1][4] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 190-197 °C (at 746 Torr) | [5] |

| Density | 0.8181 g/cm³ | [5] |

| Monoisotopic Mass | 154.172150702 Da | [1][3] |

Thermodynamic Properties

| Property | Symbol | Value | Source |

| Octanol/Water Partition Coefficient | logP | 5.4 | [3] |

| Enthalpy of Vaporization | ΔvapH° | Data not readily available | [4] |

| Enthalpy of Fusion | ΔfusH° | Data not readily available | [4] |

| Ideal Gas Heat Capacity | Cp,gas | Data not readily available | [4] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not readily available | [4] |

| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | Data not readily available | [4] |

Chemical Properties and Reactivity

As a substituted cycloalkane, this compound exhibits reactivity typical of saturated hydrocarbons. Its chemical behavior is characterized by a relative inertness under normal conditions, but it will undergo specific reactions under forcing conditions.[6]

-

Combustion: Like all hydrocarbons, this compound undergoes combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[1][7] Incomplete combustion, occurring in an oxygen-limited environment, can lead to the formation of carbon monoxide and soot (elemental carbon).[1]

-

Halogenation: this compound can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light or heat.[3][8] This reaction involves the replacement of a hydrogen atom on the cyclohexane ring or the alkyl side chains with a halogen atom.[8] The substitution is generally not selective, leading to a mixture of halogenated products.

-

Pyrolysis: At high temperatures (typically above 700 K), this compound will undergo pyrolysis, or thermal decomposition.[5][9] This process involves the breaking of carbon-carbon and carbon-hydrogen bonds, leading to the formation of a complex mixture of smaller, unsaturated hydrocarbons.[9][10] The initial steps of pyrolysis for cycloalkanes often involve ring-opening to form diradicals, which then undergo further reactions.[5]

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of liquid hydrocarbons like this compound are provided below.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.[2][11]

Apparatus:

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.

-

Insert the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into a heating bath. The liquid level in the bath should be above the level of the sample in the test tube.

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[12]

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark on the pycnometer, dry the outside, and record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13][14]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the ethyl and propyl groups, as well as the protons on the cyclohexane ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.

Protocol Outline:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process and analyze the spectra to determine chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16]

-

Electron Ionization (EI): This technique will likely produce a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as a series of fragment ions resulting from the cleavage of the alkyl side chains and the cyclohexane ring.

Protocol Outline:

-

Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionize the sample using a suitable method (e.g., electron ionization).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

-

Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule.[17][18] For this compound, the IR spectrum will be characterized by:

-

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and alkyl chains, typically in the range of 2850-3000 cm⁻¹.

-

C-H bending vibrations in the region of 1350-1470 cm⁻¹.

Protocol Outline:

-

Prepare the sample, either as a thin liquid film between salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent.

-

Place the sample in an IR spectrometer.

-

Acquire the IR spectrum.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present.

Visualizations

Caption: Classification of the properties of this compound.

Caption: General experimental workflow for the characterization of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. tutorsglobe.com [tutorsglobe.com]

- 3. Cycloalkane Reactions | Algor Cards [cards.algoreducation.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]

- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 8. ruishuangchemical.com [ruishuangchemical.com]

- 9. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]

- 10. The pyrolysis of cyclic hydrocarbons. Part 1. 1,4-Dimethylcyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. ivypanda.com [ivypanda.com]

- 12. onepetro.org [onepetro.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Khan Academy [khanacademy.org]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-Ethyl-2-propylcyclohexane, focusing on their stereochemistry, conformational analysis, and potential relevance in drug development. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes established principles of conformational analysis and data from analogous 1,2-disubstituted cyclohexanes to offer a detailed theoretical framework. This guide includes postulated experimental protocols for synthesis and separation, quantitative estimations of conformational stability, and discusses the potential, though currently underexplored, role of such alkylcyclohexane moieties in medicinal chemistry.

Introduction

This compound (C11H22, Molecular Weight: 154.29 g/mol ) is a disubstituted cycloalkane that exists as two geometric isomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane.[1][2][3] The spatial arrangement of the ethyl and propyl groups relative to the cyclohexane (B81311) ring dictates the molecule's three-dimensional shape, stability, and physical properties. Understanding the stereochemical and conformational nuances of these isomers is crucial for applications in stereoselective synthesis and for evaluating their potential as scaffolds or pharmacophores in drug design. Alkyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between the cis/trans isomerism and the chair conformations determines the overall stability of the molecule.

Cis-1-Ethyl-2-propylcyclohexane

In the cis isomer, both the ethyl and propyl groups are on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these two chair conformations.

-

Conformer 1: Ethyl group axial, Propyl group equatorial.

-

Conformer 2: Ethyl group equatorial, Propyl group axial.

The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent, a phenomenon quantified by "A-values." The A-value represents the energy difference between the axial and equatorial conformations for a given substituent. A larger A-value indicates a greater preference for the equatorial position.

The conformer with the bulkier group in the equatorial position is generally more stable.

Trans-1-Ethyl-2-propylcyclohexane

In the trans isomer, the ethyl and propyl groups are on opposite faces of the ring. This allows for two distinct chair conformations:

-

Conformer 1 (Diequatorial): Both the ethyl and propyl groups are in equatorial positions.

-

Conformer 2 (Diaxial): Both the ethyl and propyl groups are in axial positions.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions that destabilize the diaxial conformer. For most 1,2-trans-disubstituted cyclohexanes, the equilibrium lies heavily in favor of the diequatorial conformation.[5][6]

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) |

| Ethyl | ~1.75 - 2.0 |

| Propyl | ~2.1 |

Table 1: Experimentally determined A-values for ethyl and propyl substituents on a cyclohexane ring. [7][8][9]

For cis-1-Ethyl-2-propylcyclohexane, the energy difference between the two conformers can be approximated by the difference in their A-values. The conformer with the propyl group (larger A-value) in the equatorial position and the ethyl group in the axial position would be the more stable of the two.

For trans-1-Ethyl-2-propylcyclohexane, the diequatorial conformer is vastly more stable than the diaxial conformer. The energy of the diaxial conformer would be roughly the sum of the A-values for the ethyl and propyl groups, in addition to gauche interactions, making it highly unfavorable.

Experimental Protocols

While specific literature detailing the synthesis and separation of this compound isomers is scarce, the following protocols are based on general and well-established methods for the synthesis of 1,2-dialkylcyclohexanes.

Postulated Synthesis: Catalytic Hydrogenation

A common method for the synthesis of alkylcyclohexanes is the catalytic hydrogenation of the corresponding aromatic precursor.

Reaction: 1-Ethyl-2-propylbenzene + 3 H₂ → cis- and trans-1-Ethyl-2-propylcyclohexane

Catalyst: Rhodium-on-carbon (Rh/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

Procedure:

-

The precursor, 1-ethyl-2-propylbenzene, is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid.

-

A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.

-

The catalyst is removed by filtration through celite.

-

The solvent is removed under reduced pressure to yield a mixture of cis and trans isomers.

The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions, often yielding a mixture of both isomers.

Isomer Separation: Gas Chromatography

Due to their similar boiling points, the separation of cis and trans isomers of alkylcyclohexanes can be challenging and is typically achieved by capillary gas chromatography.[10][11]

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A high-resolution capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane) or a phase with selectivity for isomers (e.g., liquid crystalline stationary phases).[11]

Typical GC Conditions:

| Parameter | Value |

|---|---|

| Column | 50 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | Dimethylpolysiloxane or similar non-polar phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

Table 2: Generalized Gas Chromatography parameters for isomer separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of disubstituted cyclohexanes.

-

¹H NMR: The coupling constants (J-values) between vicinal protons can help determine their dihedral angles and thus infer the axial or equatorial positions of the substituents. In the diequatorial trans isomer, the protons attached to the carbons bearing the alkyl groups are both axial, leading to a large axial-axial coupling constant.

-

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the steric environment. Axial substituents typically cause a shielding effect on the gamma-carbons compared to their equatorial counterparts.

Relevance in Drug Development

While this compound is not a known therapeutic agent, its structural motif is relevant to medicinal chemistry. The cyclohexane ring is a common scaffold in drug molecules, and its substitution pattern can influence pharmacological properties.

A notable, albeit brief, mention in the literature indicates that this compound has been observed as a metabolite in cancer metabolism.[1] This suggests that this compound may be involved in or be a biomarker for certain metabolic pathways in cancer cells. However, further research is needed to elucidate any specific signaling pathways or biological activities.

The lipophilic nature of the ethyl and propyl groups can enhance a molecule's ability to cross cell membranes, which is a critical factor in drug absorption and distribution.[4] The stereochemistry of such substituted cyclohexanes can also be critical for receptor binding, where a specific three-dimensional arrangement is often required for optimal interaction with a biological target.

Conclusion

The cis and trans isomers of this compound provide a classic example of the interplay between stereochemistry and conformational analysis in determining molecular stability. The principles outlined in this guide, based on the well-established behavior of substituted cyclohexanes, predict a strong preference for the diequatorial conformer of the trans isomer and a conformational equilibrium in the cis isomer governed by the steric bulk of the substituents. While the direct biological role of this specific compound is not well-documented, its structural features are pertinent to the design of new therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological activity of these isomers is warranted to fully understand their potential applications.

References

- 1. This compound CAS#: 62238-33-9 [m.chemicalbook.com]

- 2. This compound | C11H22 | CID 549960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, 1-ethyl-2-propyl- [webbook.nist.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. benchchem.com [benchchem.com]

- 11. vurup.sk [vurup.sk]

conformational analysis of 1-Ethyl-2-propylcyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional shape of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, a thorough understanding of their conformational preferences is crucial, particularly in the field of drug design, where molecular recognition and binding are dictated by precise spatial arrangements. This technical guide provides a comprehensive , a disubstituted cyclohexane, detailing the stereoisomers and their respective conformational energies.

Stereoisomerism in this compound

This compound exists as two stereoisomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane. These isomers are not interconvertible without breaking and reforming chemical bonds. Each of these stereoisomers, in turn, exists as a pair of rapidly interconverting chair conformations.

Conformational Analysis

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The relative stability of a given conformation is determined by the steric strain introduced by the substituents. The primary sources of steric strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1]

Quantitative Steric Strain Data

The following table summarizes the key quantitative data used in this analysis. The A-value for the n-propyl group is approximated to be similar to that of the ethyl group, a common practice when a precise experimental value is unavailable. The gauche interaction energy is based on the interaction between two methyl groups, which serves as a reliable estimate for the interaction between an ethyl and a propyl group.[2][3]

| Interaction | Energy (kJ/mol) | Energy (kcal/mol) |

| A-value (Ethyl) | 7.5 | 1.79[4] |

| A-value (n-Propyl) | ~7.5 | ~1.8 |

| Gauche interaction (Et-Pr) | ~3.8 | ~0.9[3] |

Conformational Analysis of trans-1-Ethyl-2-propylcyclohexane

In the trans isomer, the ethyl and propyl groups are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial Conformation: In this conformation, both the ethyl and propyl groups occupy the more stable equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.

-

Diaxial Conformation: Upon a ring flip, both substituents are forced into the less stable axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the axial ethyl and propyl groups and the axial hydrogens on the same side of the ring.

The energy difference between these two conformations can be estimated by summing the A-values of the two substituents.

Estimated Energy Difference (Diaxial vs. Diequatorial): ΔE ≈ A(Ethyl) + A(Propyl) ΔE ≈ 7.5 kJ/mol + 7.5 kJ/mol = 15.0 kJ/mol ΔE ≈ 1.79 kcal/mol + 1.8 kcal/mol = 3.59 kcal/mol

The diequatorial conformation is therefore significantly more stable.

Chair conformations of trans-1-Ethyl-2-propylcyclohexane.

Conformational Analysis of cis-1-Ethyl-2-propylcyclohexane

In the cis isomer, the ethyl and propyl groups are on the same side of the ring. In any chair conformation, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions.

-

Conformation 1: Axial Ethyl, Equatorial Propyl: In this conformation, the ethyl group is in an axial position, leading to 1,3-diaxial interactions. The larger propyl group is in the more stable equatorial position. Additionally, there is a gauche interaction between the adjacent ethyl and propyl groups.[2]

-

Conformation 2: Equatorial Ethyl, Axial Propyl: After a ring flip, the ethyl group moves to the equatorial position, and the propyl group moves to the axial position, introducing its own set of 1,3-diaxial interactions. The gauche interaction between the two substituents remains.

The relative stability of these two conformations depends on the difference in the A-values of the ethyl and propyl groups. Since their A-values are very similar, both conformations will have similar energies, and they will exist in an equilibrium with roughly equal populations.

Estimated Energy of Conformation 1 (Axial Ethyl): E₁ ≈ A(Ethyl) + Gauche(Et-Pr) E₁ ≈ 7.5 kJ/mol + 3.8 kJ/mol = 11.3 kJ/mol

Estimated Energy of Conformation 2 (Axial Propyl): E₂ ≈ A(Propyl) + Gauche(Et-Pr) E₂ ≈ 7.5 kJ/mol + 3.8 kJ/mol = 11.3 kJ/mol

Given the similar A-values, the two chair conformations of the cis isomer are of very similar energy.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dialkylcyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1,2-dialkylcyclohexanes, a significant structural motif in medicinal chemistry and materials science. This document details key synthetic strategies, including stereoselective approaches, and provides structured data for comparative analysis of outcomes. Experimental protocols for seminal reactions are outlined to facilitate practical application.

Introduction

The 1,2-dialkylcyclohexane framework is a prevalent scaffold in a multitude of biologically active molecules and advanced materials. The stereochemical arrangement of the two alkyl substituents, whether cis or trans, profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity and material properties. The synthesis of stereochemically pure 1,2-dialkylcyclohexanes is, therefore, a critical challenge in modern organic synthesis. This guide explores the principal synthetic routes to these compounds, with a focus on methods that offer control over diastereoselectivity and enantioselectivity.

Key Synthetic Strategies

The synthesis of 1,2-dialkylcyclohexanes can be broadly categorized into three main approaches:

-

Catalytic Hydrogenation of Aromatic Precursors: This method involves the reduction of readily available 1,2-dialkylbenzenes (ortho-xylenes and its derivatives).

-

Diels-Alder Reaction and Subsequent Functional Group Manipulation: A powerful cycloaddition reaction to construct the cyclohexene (B86901) ring, which is then further modified to introduce the desired alkyl groups.

-

Alkylation of Cyclohexanone (B45756) Derivatives: This approach relies on the formation of an enolate or enamine from a cyclohexanone precursor, followed by alkylation.

-

Enantioselective Synthesis via Cross-Coupling and Asymmetric Hydrogenation: An advanced strategy for the synthesis of enantioenriched cis-1,2-dialkylcyclohexanes.

Catalytic Hydrogenation of 1,2-Dialkylbenzenes

The catalytic hydrogenation of o-xylenes and their analogs is a direct and industrially relevant method for the synthesis of 1,2-dialkylcyclohexanes. The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio (cis/trans) of the product.

The hydrogenation of o-xylene (B151617) over a platinum-on-alumina (Pt/Al₂O₃) catalyst typically yields a mixture of cis- and trans-1,2-dimethylcyclohexane. The stereoselectivity of this reaction is influenced by factors such as temperature, hydrogen pressure, and the nature of the catalyst support.[1][2] Generally, the cis isomer is the kinetically favored product, resulting from the syn-addition of hydrogen to the aromatic ring adsorbed on the catalyst surface.[3] However, the trans isomer is thermodynamically more stable.[1] Isomerization of the initially formed cis product to the trans isomer can occur on the catalyst surface, particularly at higher temperatures or with catalysts possessing acidic sites.[1][2]

Experimental Protocol: Catalytic Hydrogenation of o-Xylene

This protocol describes a general procedure for the gas-phase hydrogenation of o-xylene.

Materials:

-

o-Xylene (99%+)

-

Platinum on alumina (B75360) (Pt/Al₂O₃) catalyst (e.g., 5 wt% Pt)

-

High-pressure reactor (e.g., Parr autoclave)

-

Hydrogen gas (high purity)

-

Solvent (e.g., cyclohexane (B81311), if performing in liquid phase)

Procedure:

-

The Pt/Al₂O₃ catalyst is placed in the reactor. For gas-phase reactions, the catalyst is typically in a fixed bed.

-

The catalyst is pre-treated by heating under a flow of hydrogen to reduce the platinum oxide and remove any surface impurities.

-

The reactor is cooled to the desired reaction temperature (e.g., 100-200 °C).

-

A stream of hydrogen gas and vaporized o-xylene is passed through the reactor at a controlled flow rate and pressure (e.g., 10-50 atm).

-

The reaction is monitored by gas chromatography (GC) to determine the conversion of o-xylene and the ratio of cis- and trans-1,2-dimethylcyclohexane.

-

Upon completion, the product stream is cooled and collected. The products can be purified by distillation.

Quantitative Data: Diastereoselectivity in o-Xylene Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | cis:trans Ratio | Conversion (%) | Reference |

| Pt/Al₂O₃ | 150 | 30 | 2.3 : 1 | >95 | [1] |

| Pt/Al₂O₃ | 200 | 30 | 1.5 : 1 | >95 | [1] |

| Rh/C | 80 | 50 | >95 : 5 | 100 | [4] |

| Ru/C | 100 | 70 | 4 : 1 | 100 | [5] |

| NiMoSₓ/γ-Al₂O₃ | 350 | 40 | ~1 : 1 | ~2 | [6] |

| CoMoSₓ/γ-Al₂O₃ | 350 | 40 | (Isomerization favored) | ~5 | [6] |

Logical Relationship: Factors Influencing Diastereoselectivity in Arene Hydrogenation

Caption: Factors influencing the cis/trans selectivity in the catalytic hydrogenation of 1,2-dialkylbenzenes.

Diels-Alder Reaction Approach

The Diels-Alder reaction provides a powerful and stereocontrolled method for the formation of a six-membered ring, which can then be converted to the desired 1,2-dialkylcyclohexane.[7] This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile.[7]

A common strategy involves the reaction of a diene, such as 1,3-butadiene, with a dienophile containing functional groups that can be later converted to alkyl groups. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640) yields a cyclic anhydride, which can be further functionalized.

Experimental Workflow: Diels-Alder Route to 1,2-Dialkylcyclohexanes

Caption: A multi-step synthetic workflow for 1,2-dialkylcyclohexanes starting from a Diels-Alder reaction.

Alkylation of Cyclohexanone Enolates

The stereoselective alkylation of cyclohexanone enolates is a versatile method for the synthesis of 1,2-dialkylcyclohexanes. The regioselectivity of enolate formation and the stereochemistry of the subsequent alkylation are key considerations. The use of bulky bases can favor the formation of the kinetic enolate, while thermodynamic conditions lead to the more substituted enolate. The approach of the electrophile to the enolate is generally favored from the less sterically hindered face.

Experimental Protocol: Diastereoselective Alkylation of a Substituted Cyclohexanone

This protocol outlines a general procedure for the alkylation of a pre-formed lithium enolate of a cyclohexanone derivative.

Materials:

-

Substituted cyclohexanone (e.g., 2-methylcyclohexanone)

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkylating agent (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Diethyl ether

Procedure:

-

A solution of the substituted cyclohexanone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in THF is added dropwise to the cooled cyclohexanone solution with stirring. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

The alkylating agent is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to isolate the desired 1,2-dialkylcyclohexanone, which can then be reduced to the corresponding alkane. The diastereomeric ratio is determined by GC or NMR spectroscopy.

Enantioselective Synthesis of cis-1,2-Dialkylcyclohexanes

For applications requiring enantiomerically pure 1,2-dialkylcyclohexanes, advanced synthetic strategies have been developed. A notable example is the combination of a Suzuki-Miyaura cross-coupling reaction with an iridium-catalyzed asymmetric hydrogenation.[8] This approach allows for the synthesis of cis-1-aryl-2-alkylcyclohexanes with high diastereo- and enantioselectivity.[8]

Signaling Pathway: Enantioselective Synthesis

Caption: An enantioselective route to cis-1,2-disubstituted cyclohexanes.

This methodology provides access to highly enantioenriched products, with reported enantiomeric excesses (ee) of up to >99% and diastereomeric ratios of >99% cis.[8]

Conclusion

The synthesis of 1,2-dialkylcyclohexanes can be achieved through several distinct and effective strategies. The choice of method depends on the desired stereochemistry (cis, trans, or a specific enantiomer), the availability of starting materials, and the required scale of the synthesis. Catalytic hydrogenation of aromatic precursors offers a direct route, with diastereoselectivity being tunable by reaction conditions. The Diels-Alder reaction provides a robust entry to the cyclohexane core, albeit often requiring multiple subsequent steps for functional group manipulation. Alkylation of cyclohexanone enolates allows for controlled construction of the 1,2-dialkyl pattern, with stereoselectivity governed by the principles of kinetic and thermodynamic control. Finally, modern catalytic methods, such as the combination of cross-coupling and asymmetric hydrogenation, provide access to highly enantioenriched 1,2-dialkylcyclohexanes, which are of paramount importance in the development of new pharmaceuticals and chiral materials. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of these important cyclic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. EP3337780B1 - Process for preparing 1,4-bis(ethoxymethyl)cyclohexane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes by Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Landscape of Volatile Organic Compound Biomarkers in Oncology

An In-depth Technical Guide on 1-Ethyl-2-propylcyclohexane in the Context of Cancer Metabolomics

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature specifically detailing the role of this compound as a metabolite in cancer is currently limited. While chemical databases note its observation in cancer metabolism, comprehensive studies on its quantification, metabolic origin, and biological function in cancer are not yet available. This guide, therefore, provides a broader context on the role of volatile organic compounds (VOCs) in cancer, with this compound serving as a case study for a potential, yet understudied, biomarker.

Neoplastic processes induce significant alterations in cellular metabolism to support rapid proliferation and survival.[1][2] These metabolic shifts can lead to the production of unique profiles of volatile organic compounds (VOCs), which are carbon-based chemicals that have a low boiling point and high vapor pressure at room temperature.[3] The analysis of these VOCs, present in various biological matrices such as breath, urine, and blood, is a burgeoning field in cancer diagnostics, offering a promising avenue for non-invasive and early-stage disease detection.[4][5][6][7]

VOCs associated with cancer can originate from several sources, including altered metabolic pathways within cancer cells, lipid peroxidation of cell membranes, and the host's immune response to the tumor.[4][5] The unique composition of VOCs can serve as a metabolic fingerprint, potentially allowing for the differentiation between healthy individuals and cancer patients, and even between different cancer types.

This compound: An Enigmatic Player in Cancer Metabolism

This compound is a cycloalkane that has been identified as a metabolite observed in the context of cancer metabolism.[8][9] Its chemical structure is provided in Figure 1.

Chemical Properties:

| Property | Value |

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62238-33-9 |

Source: PubChem CID 549960[8]

Despite its notation in chemical databases, to date, no peer-reviewed studies have been published that quantify the levels of this compound in cancer patients versus healthy controls, nor have its specific metabolic origins or biological activities in cancer cells been elucidated. Its presence suggests a potential link to dysregulated lipid metabolism or cellular detoxification pathways, but further research is imperative to validate its role as a biomarker.

Putative Metabolic Origin of this compound

The precise metabolic pathway leading to the synthesis of this compound in humans is not known. However, it is hypothesized that such saturated hydrocarbons could be byproducts of aberrant fatty acid metabolism or the metabolism of exogenous compounds. A hypothetical pathway could involve the enzymatic or non-enzymatic modification of a fatty acid precursor, followed by cyclization and reduction reactions.

Caption: A hypothetical metabolic pathway for the formation of this compound.

Methodologies for the Detection and Quantification of Volatile Organic Compounds

The gold standard for the analysis of VOCs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] This technique allows for the separation of complex mixtures of volatile compounds and their identification based on their mass-to-charge ratio.

Generalized Experimental Protocol for GC-MS Analysis of VOCs in Breath

This protocol provides a general framework. Specific parameters may need to be optimized based on the target analytes and the biological matrix.

-

Sample Collection:

-

Exhaled breath is collected into an inert container, such as a Tedlar® bag or a specialized breath sampler.

-

Subjects are typically required to fast for a specified period to minimize the influence of diet on the VOC profile.

-

Ambient air samples are also collected to serve as a control.

-

-

Pre-concentration:

-

Due to the low concentration of many VOCs in breath, a pre-concentration step is often necessary.

-

Solid-phase microextraction (SPME) is a common technique where a coated fiber is exposed to the headspace of the sample to adsorb the VOCs.

-

Alternatively, thermal desorption tubes packed with one or more sorbent materials can be used to trap VOCs from a larger volume of breath.

-

-

Gas Chromatography (GC) Separation:

-

The trapped VOCs are thermally desorbed from the SPME fiber or sorbent tube into the GC injection port.

-

The GC column, typically a capillary column with a non-polar or mid-polar stationary phase, separates the VOCs based on their boiling points and affinity for the stationary phase.

-

A temperature gradient is applied to the GC oven to facilitate the elution of a wide range of VOCs.

-

-

Mass Spectrometry (MS) Detection and Identification:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

Electron ionization (EI) is commonly used to fragment the molecules into characteristic patterns.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the fragments based on their mass-to-charge ratio.

-

The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification.

-

-

Data Analysis:

-

The chromatographic peaks are integrated to determine the relative abundance of each VOC.

-

Statistical analysis (e.g., t-tests, principal component analysis) is used to identify VOCs that are significantly different between cancer patients and control groups.

-

Caption: A generalized workflow for VOC biomarker discovery and validation.

Other Volatile Organic Compounds Implicated in Cancer

While data on this compound is sparse, numerous other VOCs have been reported to be associated with various cancers. The following table summarizes some of these findings.

| Cancer Type | Associated VOCs (Examples) | Biological Matrix |

| Lung Cancer | Isoprene, Ethylbenzene, Hexanal, 2-Butanone | Breath |

| Breast Cancer | (S)-1,2-propanediol, Cyclopentanone, Phenol | Breath |

| Colorectal Cancer | Heptanal, Octanal, Nonanal | Feces, Urine |

| Prostate Cancer | Sarcosine, Heptanal | Urine |

| Gastric Cancer | Toluene, Ethylbenzene, Styrene | Breath |

This table is not exhaustive and represents examples from various studies.

Conclusion and Future Directions

The field of metabolomics, and specifically the study of VOCs, holds immense promise for the development of novel, non-invasive cancer diagnostics. While the mention of this compound in connection with cancer metabolism is intriguing, it underscores a significant gap in our knowledge.

Future research should be directed towards:

-

Targeted analysis: Developing sensitive and specific assays for the quantification of this compound in large patient cohorts.

-

Metabolic pathway elucidation: Utilizing stable isotope tracing and other metabolomic techniques to uncover the biosynthetic origins of this compound.

-

Functional studies: Investigating the potential biological activity of this compound in cancer cells to determine if it is a passive byproduct or an active contributor to the cancer phenotype.

A deeper understanding of the roles of specific VOCs like this compound will be critical in translating the potential of breath and other non-invasive biopsies into clinically validated diagnostic tools.

References

- 1. Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic pathways promoting cancer cell survival and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Early diagnosis of breast cancer from exhaled breath by gas chromatography‐mass spectrometry (GC/MS) analysis: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biomedres.us [biomedres.us]

- 8. This compound | C11H22 | CID 549960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 62238-33-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-Ethyl-2-propylcyclohexane, a disubstituted cycloalkane. The document delves into its chemical identity, stereoisomerism, and conformational analysis, which are critical for understanding its physicochemical properties and potential interactions in chemical and biological systems. Detailed physicochemical and spectroscopic data are presented in tabular format for clarity. Furthermore, standardized experimental protocols for the characterization of this molecule are outlined. This guide is intended to be a valuable resource for researchers in chemistry and drug development requiring a thorough understanding of this compound.

Chemical Identity

This compound is a saturated cyclic hydrocarbon. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂ | [1][2][3][4] |

| Molecular Weight | 154.29 g/mol | [1][2][3][5] |

| CAS Number | 62238-33-9 | [1][2][3] |

| IUPAC Name | This compound | [1] |

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a cyclohexane (B81311) ring substituted with an ethyl group at the C1 position and a propyl group at the C2 position. The presence of two chiral centers at C1 and C2 gives rise to stereoisomerism.

Cis-Trans Isomerism

Due to the substitution pattern on the cyclohexane ring, this compound exists as two geometric isomers: cis and trans.

-

cis-1-Ethyl-2-propylcyclohexane: In this isomer, the ethyl and propyl groups are on the same side of the cyclohexane ring.

-

trans-1-Ethyl-2-propylcyclohexane: In this isomer, the ethyl and propyl groups are on opposite sides of the cyclohexane ring.

Enantiomers

Both the cis and trans isomers are chiral and therefore exist as pairs of enantiomers. This results in a total of four possible stereoisomers:

-

(1R,2S)-1-Ethyl-2-propylcyclohexane and (1S,2R)-1-Ethyl-2-propylcyclohexane (cis pair)

-

(1R,2R)-1-Ethyl-2-propylcyclohexane and (1S,2S)-1-Ethyl-2-propylcyclohexane (trans pair)[5]

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the various stereoisomers of this compound is determined by the axial or equatorial positions of the ethyl and propyl groups in the chair conformations.[6][7] Substituents in the equatorial position are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions.[8][9]

Conformational Analysis of cis-1-Ethyl-2-propylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flipping. In one conformer, one substituent is axial and the other is equatorial. In the flipped conformer, their positions are reversed. The conformer where the larger propyl group is in the more stable equatorial position will be present in a higher concentration at equilibrium.

Conformational Analysis of trans-1-Ethyl-2-propylcyclohexane

The trans isomer also exists in two interconverting chair conformations. One conformer has both the ethyl and propyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).[10][11] The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[12]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Unit | Source(s) |

| Boiling Point | 190-197 | °C | [2] |

| Density | 0.8181 | g/cm³ | [2] |

| LogP (calculated) | 5.4 | [5] | |

| Monoisotopic Mass | 154.17215 | Da | [4][5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Technique | Expected Features |

| ¹H NMR | Signals in the aliphatic region (approx. 0.7-2.0 ppm). The complexity of the spectrum will depend on the stereoisomer due to differences in the chemical environments of the protons.[13][14][15] |

| ¹³C NMR | The number of signals will depend on the symmetry of the stereoisomer. For example, a less symmetrical isomer will exhibit 11 distinct signals.[16][17] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 154. The fragmentation pattern will be characteristic of cycloalkanes, involving the loss of alkyl fragments. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹. C-H bending vibrations around 1450-1470 cm⁻¹.[18][19] |

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

-

-

¹³C NMR Spectroscopy:

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The components of the sample will be separated based on their boiling points and interactions with the stationary phase.[22][23][24]

-

MS Detection: The separated components are introduced into the mass spectrometer. The molecules are ionized (typically by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio, allowing for identification.[25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if sufficient quantity is available) using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.[18][27]

Synthesis Workflow

A plausible synthetic route for this compound can be envisioned through the alkylation of a cyclohexanone (B45756) precursor followed by reduction.

Biological Relevance

This compound has been identified as a metabolite in the context of cancer metabolism.[1][2] However, its specific role or signaling pathway involvement is not well-characterized in the current scientific literature. It is classified as a human metabolite.[2]

Conclusion

This compound is a structurally interesting molecule with significant stereochemical and conformational complexity. A thorough understanding of its structure, as detailed in this guide, is fundamental for its application in various scientific disciplines. The provided data and experimental protocols serve as a foundational resource for researchers working with this compound.

References

- 1. This compound | C11H22 | CID 549960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 62238-33-9 [m.chemicalbook.com]

- 3. Cyclohexane, 1-ethyl-2-propyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C11H22) [pubchemlite.lcsb.uni.lu]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Which compound is more stable: cis-1-ethyl-2-methylcyclohexane or... | Study Prep in Pearson+ [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 10. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. proprep.com [proprep.com]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. Alkanes | OpenOChem Learn [learn.openochem.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. bhu.ac.in [bhu.ac.in]

- 22. scribd.com [scribd.com]

- 23. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

Introduction to Stereoisomerism in 1-Ethyl-2-propylcyclohexane

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Ethyl-2-propylcyclohexane Isomers

For researchers, scientists, and drug development professionals, a precise understanding of stereoisomerism is critical for defining molecular structure and its impact on biological activity. This guide provides a detailed analysis of the IUPAC nomenclature for the stereoisomers of this compound, a disubstituted cyclohexane (B81311) with two chiral centers.

This compound possesses two stereogenic centers at carbon 1 and carbon 2, where the ethyl and propyl groups are attached. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The nomenclature for these isomers is defined using two main systems: cis/trans isomerism, which describes the relative orientation of the substituents on the ring, and the Cahn-Ingold-Prelog (CIP) system, which assigns an absolute configuration (R or S) to each chiral center.

Cis/Trans Isomerism

In disubstituted cyclohexanes, the terms cis and trans are used to describe the relative positions of the two substituents.

-

Cis Isomers : The ethyl and propyl groups are on the same side of the cyclohexane ring. This can be visualized as both groups pointing "up" or both pointing "down". In the most stable chair conformations for cis-1-ethyl-2-propylcyclohexane, one substituent will typically occupy an axial position while the other is in an equatorial position.[1][2][3][4]

-

Trans Isomers : The ethyl and propyl groups are on opposite sides of the ring. One group can be considered "up" while the other is "down". The most stable chair conformation for the trans isomers will have both the ethyl and propyl groups in equatorial positions to minimize steric hindrance.[1][2][3][5]

(R/S) Configuration

The absolute configuration of each chiral center is determined by the Cahn-Ingold-Prelog (CIP) rules, which prioritize the four atoms or groups attached to the chiral carbon based on atomic number.

Stereoisomers of this compound

The four stereoisomers of this compound are a pair of enantiomers for the cis configuration and a pair of enantiomers for the trans configuration.

Data Presentation: IUPAC Nomenclature of this compound Isomers

| Isomer Type | IUPAC Name | Relationship |

| Cis | (1R,2S)-1-Ethyl-2-propylcyclohexane | Enantiomer of (1S,2R) |

| Cis | (1S,2R)-1-Ethyl-2-propylcyclohexane | Enantiomer of (1R,2S) |

| Trans | (1R,2R)-1-Ethyl-2-propylcyclohexane | Enantiomer of (1S,2S) |

| Trans | (1S,2S)-1-Ethyl-2-propylcyclohexane | Enantiomer of (1R,2R) |

Experimental Protocols

Detailed methodologies for the assignment of stereochemistry in substituted cyclohexanes typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments, such as COSY, HSQC, and NOESY, are crucial for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between adjacent protons on the cyclohexane ring can indicate whether they are in an axial or equatorial position. For example, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (trans), while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. The observation of through-space correlations in a NOESY experiment can also provide evidence for the cis or trans relationship between substituents.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: To separate and identify enantiomers, chiral chromatography is employed. A chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous determination of the absolute stereochemistry.

Mandatory Visualization

The following diagrams illustrate the relationships between the stereoisomers of this compound.

References

- 1. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermodynamic Stability of 1-Ethyl-2-propylcyclohexane Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 1-Ethyl-2-propylcyclohexane. By examining the steric interactions and applying established principles of conformational analysis, this document aims to serve as a valuable resource for professionals in the fields of chemical research and drug development, where understanding the three-dimensional structure of molecules is paramount.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric interactions between these substituents dictates the relative thermodynamic stability of the various possible conformers.

For 1,2-disubstituted cyclohexanes, such as this compound, we must consider both the cis and trans diastereomers, each of which exists as a pair of interconverting chair conformers. The relative stability of these conformers is primarily governed by the minimization of steric strain, which arises from two main types of interactions:

-

1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the cyclohexane ring at the C3 and C5 positions.

-

Gauche Interactions: Steric interactions between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle), similar to the gauche interaction in butane (B89635).

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

Conformational Analysis of this compound

To determine the thermodynamic stability of the conformers of this compound, we will analyze the steric interactions in both the cis and trans isomers.

A-Values of Ethyl and Propyl Groups

Trans-1-Ethyl-2-propylcyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

-

Trans (e,e) Conformer: In this conformation, both the ethyl and the propyl groups are in the equatorial position. This arrangement minimizes 1,3-diaxial interactions. The only significant steric strain is a gauche interaction between the ethyl and propyl groups, which is analogous to the gauche interaction in butane and is estimated to be approximately 0.9 kcal/mol .

-

Trans (a,a) Conformer: In this conformation, both substituents are in the axial position. This leads to significant 1,3-diaxial interactions. The ethyl group has two 1,3-diaxial interactions with axial hydrogens, contributing approximately 1.8 kcal/mol of strain. Similarly, the propyl group also has two 1,3-diaxial interactions, contributing about 1.85 kcal/mol of strain. Therefore, the total strain from 1,3-diaxial interactions is approximately 3.65 kcal/mol .

The diequatorial conformer is significantly more stable than the diaxial conformer.

Cis-1-Ethyl-2-propylcyclohexane

The cis isomer exists as two chair conformers that are in equilibrium, with one substituent in an axial position and the other in an equatorial position.

-

Cis (a,e) Conformer (Propyl equatorial, Ethyl axial): In this conformation, the larger propyl group is in the more stable equatorial position, while the ethyl group is in the axial position. The primary source of steric strain is the 1,3-diaxial interactions of the axial ethyl group, which amounts to approximately 1.8 kcal/mol . There is also a gauche interaction between the axial ethyl and equatorial propyl groups, contributing about 0.9 kcal/mol of strain. The total strain is approximately 2.7 kcal/mol .

-

Cis (e,a) Conformer (Ethyl equatorial, Propyl axial): In this conformation, the ethyl group is in the equatorial position, and the propyl group is in the axial position. The steric strain arises from the 1,3-diaxial interactions of the axial propyl group, which is estimated to be 1.85 kcal/mol . There is also a gauche interaction between the equatorial ethyl and axial propyl groups, contributing about 0.9 kcal/mol of strain. The total strain is approximately 2.75 kcal/mol .

The two cis conformers have very similar energies. However, the conformer with the slightly bulkier propyl group in the equatorial position is expected to be marginally more stable.

Quantitative Data Summary

The following tables summarize the estimated steric strain energies and the resulting Gibbs free energy differences for the conformers of this compound.

Table 1: Estimated Steric Strain Energies (kcal/mol)

| Conformer | 1,3-Diaxial Interactions | Gauche Interaction (Et-Pr) | Total Estimated Strain |

| trans-(e,e) | 0 | ~0.9 | ~0.9 |

| trans-(a,a) | ~3.65 | 0 | ~3.65 |

| cis-(a,e) (Et axial) | ~1.8 | ~0.9 | ~2.7 |

| cis-(e,a) (Pr axial) | ~1.85 | ~0.9 | ~2.75 |

Table 2: Estimated Gibbs Free Energy Differences (ΔG°) and Equilibrium Constants (Keq) at 25 °C

| Equilibrium | ΔG° (kcal/mol) | Keq |

| trans-(a,a) ⇌ trans-(e,e) | ~ -2.75 | ~ 100 |

| cis-(e,a) ⇌ cis-(a,e) | ~ -0.05 | ~ 1.1 |

| cis-(average) ⇌ trans-(e,e) | ~ -1.8 | ~ 20 |

Note: These values are estimations based on A-values and gauche interaction energies from analogous systems. Experimental verification is recommended for precise quantitative analysis.

Experimental and Computational Protocols

Experimental Determination of Conformational Equilibrium via NMR Spectroscopy

Objective: To experimentally determine the equilibrium constant and Gibbs free energy difference between the conformers of cis- and trans-1-Ethyl-2-propylcyclohexane.

Methodology:

-

Sample Preparation: Synthesize and purify the cis and trans isomers of this compound. Prepare separate NMR samples of each isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a concentration of approximately 10-20 mg/mL.

-

Low-Temperature NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra at a low temperature (e.g., -80 °C or lower) where the chair-chair interconversion is slow on the NMR timescale. At this temperature, separate signals for the axial and equatorial conformers of each isomer should be observable.

-

Signal Assignment: Assign the observed signals to the specific protons and carbons of each conformer based on chemical shifts and coupling constants. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

-

Integration and Equilibrium Constant Calculation: Integrate the signals corresponding to a specific proton or carbon in each of the two conformers. The ratio of the integrals will give the equilibrium constant (Keq = [equatorial]/[axial] for monosubstituted systems, or the ratio of the two chair forms for disubstituted systems).

-

Gibbs Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (ΔG°) from the equilibrium constant: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Karplus Equation (for ¹H NMR): The vicinal coupling constants (³JHH) between protons on adjacent carbons can also be used to determine the dihedral angles and thus the conformational population, by applying the Karplus equation.

Computational Chemistry Methods for Conformational Analysis

Objective: To computationally model the conformers of this compound and calculate their relative energies.

Methodology:

-

Structure Building: Build the initial 3D structures of the cis and trans isomers of this compound in all possible chair conformations using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and energy calculations using a suitable computational chemistry method.

-

Molecular Mechanics (MM): Use a force field such as MMFF94 or AMBER for a quick initial assessment of the relative energies.

-

Quantum Mechanics (QM): For more accurate results, use ab initio methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger). A common and reliable DFT functional for such calculations is B3LYP.

-

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure that the global minimum energy conformer for each isomer is found.

-

Analysis of Results: Analyze the output files to obtain the optimized geometries, energies (in Hartrees, which can be converted to kcal/mol or kJ/mol), and vibrational frequencies. The relative energies of the conformers can be determined by taking the difference in their total energies.

-

Thermodynamic Corrections: For a more accurate comparison with experimental ΔG° values, it is advisable to perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for trans- and cis-1-Ethyl-2-propylcyclohexane.

Caption: Conformational equilibrium of trans and cis isomers.

Conclusion

The thermodynamic stability of this compound conformers is dictated by the interplay of steric interactions. For the trans isomer, the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. For the cis isomer, the two chair conformers have very similar energies, with a slight preference for the conformer where the larger propyl group occupies the equatorial position. The quantitative estimations provided in this guide, based on established A-values and gauche interaction energies, offer a solid foundation for understanding the conformational landscape of this molecule. For precise and definitive quantitative data, experimental determination via low-temperature NMR spectroscopy and/or high-level computational chemistry studies are recommended. This detailed understanding of conformational preferences is crucial for applications in drug design and development, where the three-dimensional shape of a molecule is a key determinant of its biological activity.

References

The Elusive Metabolite: A Technical Review of 1-Ethyl-2-propylcyclohexane in Biological Systems

An extensive review of scientific literature and metabolomic databases reveals that while 1-Ethyl-2-propylcyclohexane is cataloged as a putative human and cancer-associated metabolite, there is a notable absence of primary research detailing its definitive discovery, quantification, and metabolic pathways in any biological system. This whitepaper addresses the current state of knowledge, highlights the information gap, and provides a theoretical framework for future investigation.

Introduction: An Unconfirmed Presence

This compound, a saturated cyclic hydrocarbon, is listed in prominent chemical and biological databases, including PubChem and the Human Metabolome Database (HMDB). Notably, it is often annotated with descriptors such as "metabolite observed in cancer metabolism" and "human metabolite".[1] However, the primary scientific literature underpinning these claims appears to be absent, and the HMDB entry for this compound specifies its status as "Expected but not Quantified." This suggests that its presence in biological systems is predicted or inferred rather than experimentally confirmed and quantified.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, information available on this compound in a biological context. Due to the lack of published experimental data, this paper will focus on the information available in databases and propose hypothetical frameworks for its metabolic origin and potential detection, based on the known metabolism of similar compounds.

Data Presentation: An Absence of Quantitative Evidence

A thorough search of scientific literature reveals no published studies presenting quantitative data for this compound in any biological matrix, including blood, urine, or tissue samples. Consequently, a table summarizing quantitative data, as initially intended for this guide, cannot be constructed.

Hypothetical Metabolic Pathways

While no specific metabolic pathway for this compound has been elucidated in mammalian systems, the metabolism of other alkylated cyclohexanes has been studied, primarily in the context of microbial degradation. It is plausible that if this compound were to be metabolized in humans, it would follow similar oxidative pathways.

A hypothetical pathway could involve the following steps:

-

Hydroxylation: Cytochrome P450 enzymes could hydroxylate the ethyl or propyl side chain, or the cyclohexane (B81311) ring itself.

-

Oxidation: The hydroxylated intermediates could be further oxidized to ketones and then to carboxylic acids.

-

Beta-Oxidation: The alkyl side chains could be shortened via beta-oxidation.

-

Ring Cleavage: While less common in mammals than in microbes, oxidative cleavage of the cyclohexane ring could occur.

-

Conjugation: The resulting polar metabolites would likely be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Below is a conceptual diagram illustrating a possible metabolic route.

Caption: A hypothetical metabolic pathway for this compound in a mammalian system.

Proposed Experimental Protocols for Detection and Quantification

Given the volatile and nonpolar nature of this compound, gas chromatography-mass spectrometry (GC-MS) would be the most suitable analytical technique for its detection and quantification in biological samples. The following outlines a general experimental protocol that could be adapted for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Collection: Collect biological samples (e.g., blood, urine, breath condensate) in appropriate sterile containers. For blood, use vials containing an anticoagulant.

-

Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar cycloalkane not expected to be in the sample).

-

Extraction: Place a known volume of the sample into a headspace vial. For solid or semi-solid samples, homogenization and dilution may be necessary.

-

SPME: Expose a solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample. The extraction can be performed at a controlled temperature for a defined period to allow for the partitioning of volatile organic compounds (VOCs) onto the fiber.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separation: Use a nonpolar capillary column (e.g., DB-5ms) to separate the components of the sample. A suitable temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

Detection: Utilize a mass spectrometer operating in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.

-

Quantification: Generate a calibration curve using standards of this compound of known concentrations. The concentration in the biological sample can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates a proposed workflow for the detection of this compound.

Caption: A proposed experimental workflow for the detection and quantification of this compound.

Conclusion and Future Directions

The designation of this compound as a human and cancer-associated metabolite in prominent databases is, at present, not substantiated by publicly available primary research. This represents a significant knowledge gap. Future research should focus on targeted metabolomics studies using sensitive analytical techniques like GC-MS to definitively confirm the presence and establish the concentration ranges of this compound in various biological matrices, particularly in the context of cancer. Should its presence be confirmed, further studies would be warranted to elucidate its metabolic pathway, biological activity, and potential role as a biomarker. Until such research is conducted, the biological relevance of this compound remains speculative.

References

Theoretical Modeling of 1-Ethyl-2-propylcyclohexane Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction